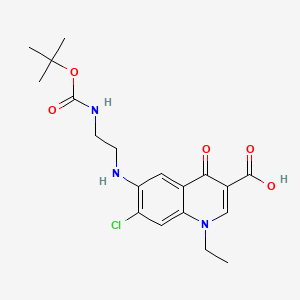
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic reactions where selective protection of functional groups is required.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro and Ethyl Groups: Chlorination and ethylation reactions are performed on the quinoline core to introduce the chloro and ethyl substituents.
Attachment of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butyloxycarbonyl-protected amino group is introduced through nucleophilic substitution reactions, often using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Boc-protected amino derivatives.
科学研究应用
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in peptide synthesis due to the presence of the Boc-protected amino group.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with DNA replication and protein synthesis pathways in bacteria, contributing to its potential as an antibacterial agent.
相似化合物的比较
Similar Compounds
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)nicotinic Acid: Similar structure with a nicotinic acid core instead of quinoline.
tert-Butyloxycarbonyl-Protected Amino Acids: Used in peptide synthesis with similar Boc-protected amino groups.
Uniqueness
Structural Features: The combination of the quinoline core with the Boc-protected amino group and chloro substituent makes it unique.
Applications: Its specific applications in medicinal chemistry and organic synthesis distinguish it from other Boc-protected compounds.
属性
分子式 |
C19H24ClN3O5 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
7-chloro-1-ethyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H24ClN3O5/c1-5-23-10-12(17(25)26)16(24)11-8-14(13(20)9-15(11)23)21-6-7-22-18(27)28-19(2,3)4/h8-10,21H,5-7H2,1-4H3,(H,22,27)(H,25,26) |
InChI 键 |
HCGPTUSCUOSJLG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)NCCNC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















